

The Pharmacokinetics and Bioavailability of PBT434: A Comprehensive Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

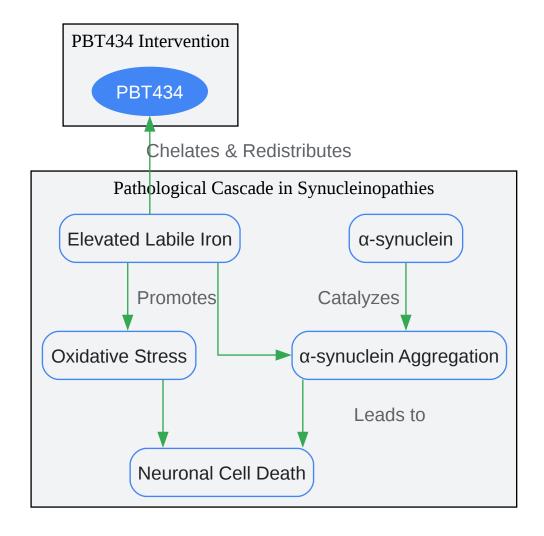
Introduction

PBT434 (also known as ATH434) is a novel, orally bioavailable, and brain-penetrant small molecule designed to target the underlying pathology of neurodegenerative disorders, particularly synucleinopathies such as Parkinson's disease and Multiple System Atrophy (MSA).[1][2] Its mechanism of action is centered on the modulation of iron homeostasis, inhibiting iron-mediated redox activity and the aggregation of α-synuclein, a protein central to the pathology of these diseases.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of **PBT434**, summarizing key data from preclinical and Phase 1 clinical studies.

Mechanism of Action

PBT434 is characterized as a moderate-affinity iron chelator.[5] This property allows it to bind and redistribute labile iron within the central nervous system without disrupting systemic iron homeostasis.[5][6] The affinity of **PBT434** for iron is lower than that of major iron transport and storage proteins like transferrin and ferritin, suggesting a targeted action on pathological iron pools.[1] By chelating excess iron, **PBT434** is thought to prevent the iron-mediated generation of reactive oxygen species and the subsequent aggregation of α -synuclein into toxic oligomers and fibrils.[3][4] Preclinical studies have demonstrated that **PBT434** can reduce α -synuclein aggregation, preserve neurons, and improve motor function in animal models of Parkinson's disease and MSA.[1][7]





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Proposed Mechanism of Action of PBT434

Pharmacokinetics and Bioavailability

PBT434 has demonstrated favorable pharmacokinetic properties in both preclinical animal models and human clinical trials, characterized by good oral bioavailability and penetration of the blood-brain barrier.[5][8]

Preclinical Pharmacokinetics

Pharmacokinetic studies have been conducted in several animal species, including mice, rats, and dogs, to establish the absorption, distribution, metabolism, and excretion (ADME) profile of **PBT434**. These studies have consistently shown that **PBT434** is orally bioavailable and readily crosses the blood-brain barrier.[5][7]



Table 1: Summary of Preclinical Studies

Species	Dosing Route	Dose Range	Key Findings	Reference(s)
Mice	Oral Gavage / Medicated Chow	3 - 80 mg/kg/day	Orally bioavailable, penetrates the blood-brain barrier, well- tolerated. Preserved neurons and improved motor function in Parkinson's and MSA models.	[5][7]
Rats	Oral Gavage	30 mg/kg	CSF α-synuclein levels were significantly lowered 4 hours post-dose.	[5]
Dogs	Oral Gavage	10 - 50 mg/kg/day for 28 days	Well-tolerated. Trend of decreased CSF α-synuclein levels.	[5]

Clinical Pharmacokinetics

A Phase 1, randomized, double-blind, placebo-controlled study was conducted in healthy adult and older adult volunteers to evaluate the safety, tolerability, and pharmacokinetics of **PBT434**. The study involved single ascending doses (SAD) and multiple ascending doses (MAD).[1][9]

Single Ascending Dose (SAD) Study: Healthy adult subjects received single oral doses of **PBT434** ranging from 50 mg to 600 mg.[1][9] **PBT434** was rapidly absorbed, with dose-proportional pharmacokinetics observed up to 300 mg.[2][9]



Table 2: Pharmacokinetic Parameters of PBT434 in Healthy Adults (Single Ascending Dose)

Dose	Cmax (ng/mL) [Mean (CV%)]	AUCinf (ng·hr/mL) [Mean (CV%)]	Tmax (hours) [Median]
50 mg	493.3 (33.3)	896.7 (27.8)	1 to 1.25
100 mg	802.7 (28.1)	1587 (19.0)	1 to 1.25
300 mg	2978 (46.5)	6494 (35.9)	1 to 1.25

Data from a first-in-

human study

presented at the

American Academy of

Neurology Annual

Meeting.[2][9]

Multiple Ascending Dose (MAD) Study: Healthy adult and older adult (≥65 years) volunteers received multiple oral doses of **PBT434**. The adult cohorts received 100 mg, 200 mg, or 250 mg twice daily (BID) for 8 days.[1] **PBT434** demonstrated dose-dependent pharmacokinetics with a mean elimination half-life of up to 9.3 hours, which was independent of the dose.[1]

Table 3: Pharmacokinetic Profile of **PBT434** in Healthy Volunteers (Multiple Ascending Dose)

Parameter	Value
Tmax	0.5 - 2 hours
Mean Elimination Half-life	Up to 9.3 hours
CSF Concentrations (near Tmax at doses ≥200 mg BID)	102.5 to 229.5 ng/mL
Data from a Phase 1 study in adult and older adult volunteers.[1]	

Experimental Protocols



Preclinical Studies

Animal Models:

- Mice: Male C57BL/6J mice were used for toxin-induced models of Parkinson's disease (6-OHDA and MPTP).[5] Transgenic mice (hA53T) overexpressing human α-synuclein were also used.[5]
- Rats: Wild-type rats were used for cerebrospinal fluid (CSF) collection via surgically implanted cannulas in the lateral cerebral ventricles.
- Dogs: Beagle dogs (10 months old) were used in a 28-day toxicology study.

Drug Administration:

- In mice and rats, PBT434 was administered via oral gavage.[5] In some mouse studies, it
 was mixed into the rodent chow.[7]
- In dogs, PBT434 was administered daily via oral gavage for 28 days.[5]

Sample Collection and Analysis:

- Blood/Plasma: Blood samples were collected at various time points post-dosing to determine pharmacokinetic parameters.[6]
- Cerebrospinal Fluid (CSF): In rats, CSF was sampled via microdialysis.[5] In dogs, CSF was extracted at necropsy.[5]
- Bioanalytical Method: While specific details are not publicly available, liquid chromatographytandem mass spectrometry (LC-MS/MS) is the standard method for quantifying small molecules like PBT434 in biological matrices. This would involve method validation to ensure accuracy, precision, selectivity, and sensitivity.

Phase 1 Clinical Trial

Study Design: A randomized, double-blind, placebo-controlled, first-in-human study was conducted.[9] The study consisted of a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase.[9]

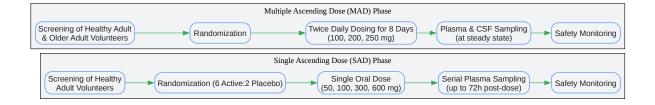


- SAD Phase: Four cohorts of 8 healthy adult subjects were randomized (6 active: 2 placebo)
 to receive single oral doses of 50 mg, 100 mg, 300 mg, or 600 mg of PBT434.[1][9]
- MAD Phase: Three cohorts of 10 healthy adult subjects were randomized to receive 100 mg, 200 mg, or 250 mg of PBT434 twice daily for 8 days.[1] A cohort of older adult volunteers (≥65 years) also received multiple doses.[1]

Pharmacokinetic Assessments:

- Plasma Sampling: Serial plasma samples were collected over 72 hours post-dose in the SAD phase and over 12 and 96 hours post-dose on Days 1 and 8, respectively, in the MAD phase.[9]
- CSF Sampling: In the MAD phase, CSF was sampled at 1.5 or 11 hours post-dose at steady state in the higher dose cohorts.[1]

Safety and Tolerability Assessments: Safety was monitored through physical examinations, vital signs, adverse event reporting, clinical laboratory tests, and 12-lead electrocardiograms (ECGs).[9]



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Phase 1 Clinical Trial Workflow

Conclusions



pharmacokinetic profile. Phase 1 clinical data in healthy adult and older adult volunteers have demonstrated that PBT434 is rapidly absorbed and exhibits dose-dependent pharmacokinetics. [1][9] The achieved concentrations in the cerebrospinal fluid at well-tolerated doses are comparable to or exceed those associated with efficacy in preclinical animal models of Parkinson's disease and MSA.[1][10] The safety and tolerability profile of PBT434 in these early studies was favorable, with adverse event rates similar to placebo.[1][2] These findings support the continued clinical development of PBT434 as a potential disease-modifying therapy for synucleinopathies.

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